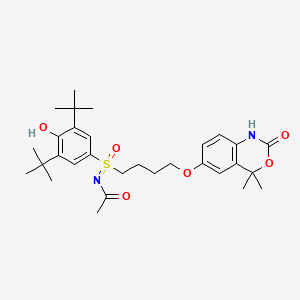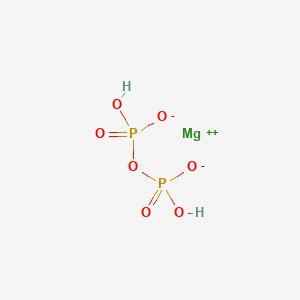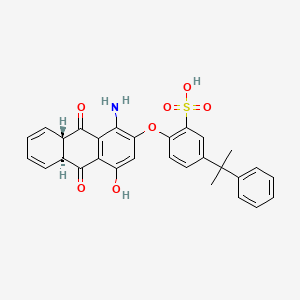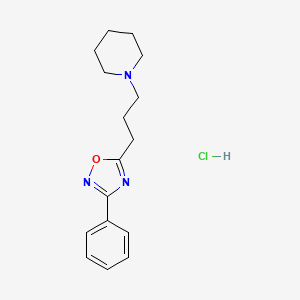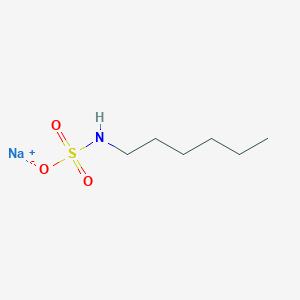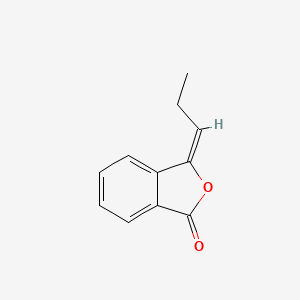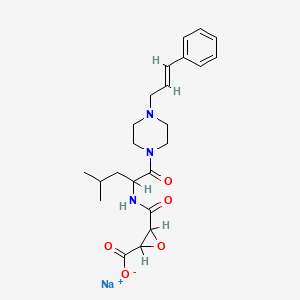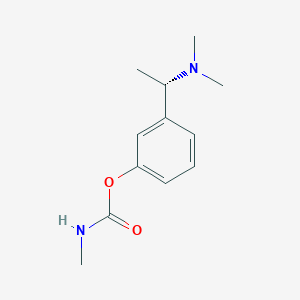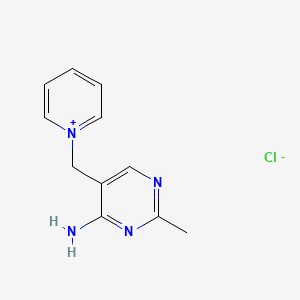
7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This compound, in particular, is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 7th position and a phenyl group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine in the presence of a base, followed by cyclization to form the benzodiazepine core . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures consistency in the production process.
化学反応の分析
Types of Reactions
7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and its potential as a research tool in neuropharmacology.
Medicine: Investigated for its therapeutic potential in treating anxiety, insomnia, and seizure disorders.
作用機序
The compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant properties observed with benzodiazepines .
類似化合物との比較
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness
7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its specific binding affinity and efficacy at the GABA-A receptor can result in different therapeutic and side effect profiles .
特性
CAS番号 |
258850-12-3 |
|---|---|
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC名 |
7-chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-12-6-7-13-11(8-12)9-17-14(15(19)18-13)10-4-2-1-3-5-10/h1-8,14,17H,9H2,(H,18,19) |
InChIキー |
WFGFYHXGHNFROB-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Cl)NC(=O)C(N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



